molecular formula C21H29BrN4O8S B1139369 Glyoxalase I inhibitor free base

Glyoxalase I inhibitor free base

Cat. No.: B1139369
M. Wt: 577.4 g/mol
InChI Key: PYPKSBBTQSNXLR-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glyoxalase I inhibitor (free base) is a potent inhibitor of the enzyme glyoxalase I (GLO1). This enzyme plays a crucial role in the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis. By inhibiting glyoxalase I, this compound has shown potential as an anticancer agent due to its ability to induce the accumulation of toxic metabolites in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glyoxalase I inhibitor (free base) involves multiple steps, including the formation of key intermediates and their subsequent reactions. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield. Typically, the synthesis involves the use of organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the reactions .

Industrial Production Methods: Industrial production of glyoxalase I inhibitor (free base) follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade equipment and processes to ensure consistent quality and yield. The compound is often produced in batch processes, with careful monitoring of reaction conditions to optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions: Glyoxalase I inhibitor (free base) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under controlled conditions to ensure the desired outcome .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are often carried out in organic solvents, with specific temperature and pressure conditions to facilitate the reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Mechanism of Action

Glyoxalase I inhibitor (free base) exerts its effects by inhibiting the enzyme glyoxalase I. This enzyme is responsible for the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis. By inhibiting glyoxalase I, the compound induces the accumulation of methylglyoxal, leading to increased cellular stress and apoptosis in cancer cells . The molecular targets and pathways involved include the glyoxalase system and related metabolic pathways .

Comparison with Similar Compounds

Biological Activity

Glyoxalase I (GLO1) inhibitors, particularly the free base form, have gained significant attention due to their potential therapeutic applications, especially in cancer treatment. This article provides a comprehensive overview of the biological activity of GLO1 inhibitors, focusing on their mechanisms of action, case studies, and relevant research findings.

The glyoxalase system is crucial for detoxifying methylglyoxal (MG), a toxic byproduct of glycolysis. GLO1 catalyzes the first step in this detoxification pathway, converting MG into S-D-lactoylglutathione, which is subsequently processed by GLO2 into non-toxic D-lactate. Under normal physiological conditions, this system maintains low levels of MG; however, its inhibition can lead to the accumulation of toxic metabolites, especially in cancer cells, promoting apoptosis and providing a therapeutic avenue for cancer treatment .

GLO1 inhibitors function by blocking the enzyme's activity, leading to increased levels of MG. This accumulation can induce cellular stress responses and apoptosis in cancer cells, which often exhibit elevated GLO1 expression. The inhibition also results in the activation of pathways associated with oxidative stress and inflammation .

In Vitro Studies

Recent studies have highlighted the efficacy of various GLO1 inhibitors in vitro:

  • SYN 22881895 and SYN 25285236 were identified as potent GLO1 inhibitors with IC50 values of 48.77 µM and 48.18 µM, respectively. These compounds demonstrated over 50% inhibition against human recombinant GLO1 .
  • BBGD (S-p-bromobenzylglutathione diester) showed enhanced antitumor activity under hypoxic conditions, indicating that tumor microenvironments can influence the effectiveness of GLO1 inhibitors .

Table: Summary of Key Inhibitors and Their Biological Activities

Compound NameIC50 (µM)Mechanism of ActionReference
SYN 2288189548.77Zinc-binding group; inhibits GLO1
SYN 2528523648.18Zinc-binding group; inhibits GLO1
BBGD4.23Prodrug; activated inside cells
Myricetin (Control)-Natural flavonoid; positive control for assays

Clinical Implications

The therapeutic potential of GLO1 inhibitors extends beyond oncology. They are being explored for their roles in metabolic diseases such as diabetes, where dicarbonyl stress contributes to complications. Enhancing GLO1 activity may provide a protective effect against these conditions by reducing MG levels .

Case Study: Cancer Treatment

In a study involving various cancer cell lines, BBGD was found to be particularly effective against glioblastoma cells, demonstrating significant cytotoxicity compared to other cell lines . This highlights the potential for targeted therapies that exploit the unique metabolic profiles of tumors.

Future Directions

Ongoing research aims to refine GLO1 inhibitors to improve their specificity and reduce off-target effects. The development of compounds with better membrane permeability and stability is critical for enhancing their clinical applicability . Additionally, understanding the structure-activity relationship (SAR) of these compounds will facilitate the design of more effective inhibitors.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of glyoxalase I inhibitor free base, and how do they influence experimental handling?

this compound (CAS 174568-92-4) has a molecular weight of 577.45 g/mol and is soluble in DMSO at 90 mg/mL (25°C). Its storage requires 2–8°C in a sealed, light-protected container. These properties necessitate stock solution preparation in anhydrous DMSO to avoid hydrolysis, with working aliquots stored at -20°C for long-term stability. Experimental protocols should include solubility verification using dynamic light scattering (DLS) for aggregation-prone conditions .

Q. What is the primary mechanism of glyoxalase I (GLO1) inhibition, and how does it relate to anticancer activity?

The inhibitor competitively binds to the GLO1 active site, blocking the detoxification of methylglyoxal (MG)—a cytotoxic byproduct of glycolysis. Accumulated MG induces apoptosis via protein glycation and DNA crosslinking, particularly in cancer cells with elevated glycolytic flux (Warburg effect). Validate target engagement using cellular MG quantification via HPLC or LC-MS/MS, as described in AGE (advanced glycation end product) analysis workflows .

Advanced Research Questions

Q. How to design dose-response experiments for evaluating glyoxalase I inhibitor efficacy in preclinical cancer models?

  • In vitro: Use B16 melanoma or L1210 leukemia cell lines with EC50 determination via MTT assays (48–72 hr exposure). Include non-proliferating splenocytes as a normal cell control to assess tumor selectivity .
  • In vivo: For murine models (e.g., PC-3 prostate or HT-29 colon xenografts), convert in vitro EC50 to mg/kg using body surface area (BSA) normalization. For mice: human dose (mg/m²) × 12.3 = murine dose (mg/kg) .
  • Table 1: Dose conversion factors for common models:

SpeciesBSA Conversion Factor
Mouse12.3
Rat6.2
Dog1.8

Q. What methodologies validate target engagement and downstream effects of glyoxalase I inhibition?

  • MG Quantification: Employ LC-MS/MS with MRM transitions for MG-derived hydroimidazolones (e.g., MG-H1) after protein hydrolysis and solid-phase extraction .
  • Pathway Analysis: Monitor glutathione (GSH) depletion via Ellman’s assay, as GSH is co-utilized in MG detoxification. Combine with GLO1 activity assays using S-D-lactoylglutathione as a substrate .

Q. How to resolve discrepancies between in vitro potency and in vivo efficacy observed in glyoxalase I inhibitor studies?

Discrepancies often arise from:

  • Esterase Activity: Prodrug activation varies between species (e.g., murine vs. human esterases). Use esterase-deficient models (e.g., nude mice) for stable inhibitor exposure .
  • Tumor Microenvironment: Hypoxia reduces GLO1 expression, altering inhibitor sensitivity. Validate via IHC for GLO1 in tumor sections .

Q. What structural optimization strategies improve glyoxalase I inhibitor potency and metabolic stability?

  • Peptidomimetic Reduction: Replace glutathione backbone with non-peptidic scaffolds (e.g., S-(N-aryl-N-hydroxycarbamoyl) derivatives) to evade protease degradation .
  • Conformational Restriction: Introduce cyclopropyl or aromatic rings to enhance binding affinity (e.g., compound 22g with IC50 = 11 nM) .

Q. How to analyze the glyoxalase pathway’s kinetic behavior under inhibitor treatment?

Use multiobjective optimization algorithms (e.g., Generalized Differential Evolution 3) to model competing reaction fluxes. Calculate Kullback-Leibler divergence between predicted and observed time-course data for MG and GSH, optimizing experimental conditions for model discrimination .

Q. Methodological Notes

  • Data Contradiction Analysis: Compare IC50 values across studies (e.g., 0.5 μM in compound 26 vs. 11 nM in compound 22g) by verifying assay conditions (e.g., GSH concentration, pH) and cell permeability .
  • Ethical Reporting: Adhere to ARRIVE guidelines for in vivo studies, detailing tumor volume, survival endpoints, and ethical approval IDs .

Properties

IUPAC Name

ethyl (2S)-2-amino-5-[[(2R)-3-[(4-bromophenyl)-hydroxycarbamoyl]sulfanyl-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29BrN4O8S/c1-3-33-18(28)11-24-19(29)16(25-17(27)10-9-15(23)20(30)34-4-2)12-35-21(31)26(32)14-7-5-13(22)6-8-14/h5-8,15-16,32H,3-4,9-12,23H2,1-2H3,(H,24,29)(H,25,27)/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPKSBBTQSNXLR-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C(CSC(=O)N(C1=CC=C(C=C1)Br)O)NC(=O)CCC(C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CNC(=O)[C@H](CSC(=O)N(C1=CC=C(C=C1)Br)O)NC(=O)CC[C@@H](C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29BrN4O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glyoxalase I inhibitor free base
Reactant of Route 2
Reactant of Route 2
Glyoxalase I inhibitor free base
Reactant of Route 3
Reactant of Route 3
Glyoxalase I inhibitor free base
Reactant of Route 4
Reactant of Route 4
Glyoxalase I inhibitor free base
Reactant of Route 5
Glyoxalase I inhibitor free base
Reactant of Route 6
Reactant of Route 6
Glyoxalase I inhibitor free base

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.